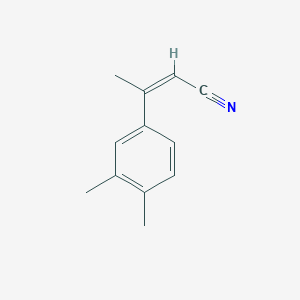

(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile

Description

“(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile” is a nitrile-containing organic compound characterized by a but-2-enenitrile backbone with a Z-configuration (cis orientation) at the double bond and a 3,4-dimethylphenyl substituent at the third carbon.

The nitrile group (-C≡N) is a versatile functional group, often serving as a precursor to amines, carboxylic acids, or heterocycles in synthetic pathways. However, the compound’s exact synthesis route, pharmacokinetics, and toxicity profile remain uncharacterized in the provided evidence.

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(Z)-3-(3,4-dimethylphenyl)but-2-enenitrile |

InChI |

InChI=1S/C12H13N/c1-9-4-5-12(8-11(9)3)10(2)6-7-13/h4-6,8H,1-3H3/b10-6- |

InChI Key |

QFRUJWDBFOIDOH-POHAHGRESA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\C#N)/C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=CC#N)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent dehydration step to yield the desired product. The reaction conditions generally include:

Reactants: 3,4-dimethylbenzaldehyde, malononitrile

Catalyst/Base: Sodium ethoxide

Solvent: Ethanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

Reduction: Hydrogen gas, palladium catalyst, mild temperatures

Substitution: Nitric acid, bromine, sulfuric acid, room temperature to elevated temperatures

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Amines

Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

(2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including fragrances and dyes.

Mechanism of Action

The mechanism of action of (2Z)-3-(3,4-dimethylphenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Eltrombopag Olamine (CAS-496775-62-3)

- Structure : Contains a this compound moiety as part of a larger pyrazolone-hydrazine-biphenylcarboxylic acid framework.

- Applications : Clinically approved for treating thrombocytopenia. The 3,4-dimethylphenyl group contributes to target specificity for thrombopoietin receptor agonism.

- Key Differences : The additional pyrazolone and biphenylcarboxylic acid groups in Eltrombopag enhance its pharmacological activity and solubility compared to the simpler nitrile compound.

(2Z)-2-amino-3-[(E)-[(3,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile (CAS-933883-51-3)

- Structure: Features a Z-configured enedinitrile backbone with a 3,4-dihydroxyphenyl substituent and an amino group.

- Key Differences: The amino and dihydroxyphenyl groups introduce hydrogen-bonding capacity, altering solubility and reactivity relative to the dimethylphenyl-nitrile compound.

Comparative Data Table

Research Findings and Implications

- Steric Effects : The 3,4-dimethylphenyl group in the target compound may hinder rotation around the double bond, stabilizing the Z-configuration. This contrasts with Eltrombopag, where steric bulk is offset by solubilizing groups.

- Electronic Effects : The nitrile group’s electron-withdrawing nature could polarize the double bond, increasing electrophilicity. This property is exploited in Eltrombopag’s synthesis but is absent in the dihydroxyphenyl analog.

- Biological Relevance : While Eltrombopag demonstrates therapeutic efficacy, the simpler nitrile compound’s lack of hydrophilic moieties likely limits its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.